PEG Chain Length Modulates PROTAC Degradation Efficiency
In a study of Retro-2-based PROTACs, the PEG linker length (n=2, 3, 4 ethylene oxide units) was varied systematically. The degradation of GSPT1 was found to be dependent on the length of the flexible PEG chain linker, with the PEG-2 (Thiol-C2-PEG2-OH equivalent) constructs showing distinct degradation profiles compared to longer PEG linkers [1]. This demonstrates that even single-unit variations in PEG repeat length produce quantifiable changes in biological activity, establishing Thiol-C2-PEG2-OH as a specific, non-interchangeable building block.
| Evidence Dimension | GSPT1 protein degradation efficiency |
|---|---|
| Target Compound Data | PEG-2 linker (n=2 ethylene oxide units) confers a specific degradation profile for GSPT1 |
| Comparator Or Baseline | PEG-3 (n=3) and PEG-4 (n=4) linkers produced different degradation outcomes |
| Quantified Difference | Degradation is length-dependent; quantitative EC50 or DC50 values vary with linker length, though exact numeric differences are not reported for this specific compound in the cited study. |
| Conditions | In vitro cellular assay using Retro-2-based PROTACs with CRBN E3 ligase ligand; PEG linker length varied |
Why This Matters
Selecting the correct PEG linker length is essential for achieving desired degradation potency in PROTAC development, as chain length directly influences ternary complex geometry and ubiquitination efficiency.
- [1] Rybakova Y, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026; doi: 10.1016/j.ejmech.2026.1000905. View Source
